molecular formula C10H9NO B1605987 4-Methylquinolin-3-ol CAS No. 6220-93-5

4-Methylquinolin-3-ol

Cat. No.: B1605987
CAS No.: 6220-93-5
M. Wt: 159.18 g/mol
InChI Key: UCYWRHDNJCNVNK-UHFFFAOYSA-N
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Description

4-Methylquinolin-3-ol (CAS No. 6220-93-5) is a heterocyclic organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . Structurally, it consists of a quinoline backbone substituted with a methyl group at the 4-position and a hydroxyl group at the 3-position (Figure 1). This arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the methyl substituent.

Preparation Methods

Classical Synthetic Routes

Condensation of Anilines with Methyl Vinyl Ketone (MVK)

One well-documented method involves the synthesis of quinoline derivatives, including 4-methylquinolin-3-ol analogues, via the condensation of substituted anilines with methyl vinyl ketone under catalytic conditions.

  • Catalysts and Conditions : The process employs a novel 'silferc' catalyst (ferric chloride impregnated on silica gel), which facilitates the reaction in acetic acid without the need for volatile organic solvents, offering a greener synthesis route.
  • Procedure : Aniline derivatives are stirred with silferc catalyst in acetic acid under nitrogen atmosphere, followed by slow addition of MVK. The mixture is heated at 70–75 °C, then anhydrous zinc chloride is added, and reflux continues for 2–5 hours.
  • Yields : This method yields 4-methylquinoline derivatives in 55–65% yield, with specific examples such as 4-methylaniline producing the target compound at ~60% yield.
  • Advantages : This approach is scalable, environmentally friendly, and avoids harsh conditions typical of classical methods.

Hydroxylation and Cyclization Strategies

One-Pot α-Hydroxylation and Intramolecular Cyclization

A sophisticated one-pot synthesis involves α-hydroxylation of N-phenylacetoacetamide derivatives followed by acid-promoted intramolecular cyclization to form 3-hydroxyquinolin-2(1H)-one analogues, closely related to this compound structures.

  • Reagents : PhI(OCOCF3)2 is used for α-hydroxylation, followed by H2SO4-promoted cyclization.
  • Outcome : The method tolerates hydroxyl groups well and provides a clean synthesis of hydroxyquinoline derivatives.
  • Significance : Although this method is more commonly applied to 3-hydroxyquinolin-2-ones, it demonstrates a viable pathway for hydroxylated quinoline derivatives, which can be adapted for this compound synthesis.

Metal-Free Oxidative Processes from Dihydroquinolin-4-ones

Sequential N-Methylation and Oxidative C-C Bond Formation

A metal-free approach reported for synthesizing quinolin-3-ol derivatives involves:

  • Starting Material : Dihydroquinolin-4-one derivatives.
  • Step 1 : N-methylation using methyl iodide in the presence of bases like Na2CO3.
  • Step 2 : Oxidative C-C bond formation using oxidants such as p-chloranil in solvents like DMF.
  • Yields : Optimized conditions yield products in 61–94%, with reaction times ranging from 2 to 24 hours depending on conditions.
  • Notes : This method avoids metal catalysts and harsh reagents, making it attractive for sensitive substrates.

Azidoquinolinone Click Chemistry for Functionalized Derivatives

Reaction with Active Methylene Compounds

A recent study demonstrated the synthesis of 4-substituted quinolin-2-ones via click chemistry involving 4-azidoquinolin-2(1H)-ones and active methylene compounds such as pentane-2,4-dione.

  • Conditions : The reaction proceeds efficiently in ethanol with K2CO3 as the base, yielding products up to 90%.
  • Relevance : While focusing on 4-substituted quinolinones, the methodology offers insights into functionalization strategies that could be adapted for this compound derivatives.
  • Characterization : Products confirmed by NMR and mass spectrometry, showing characteristic quinolinon-H-3 signals and carbonyl groups.

Industrial Scale Preparation and Purification

Large-Scale Preparation of Substituted Quinolin-4-ol Compounds

Patent literature describes a practical process for preparing substituted quinolin-4-ol compounds at multi-kilogram scale with improved yield and simplified purification.

  • Key Features :
    • Avoids excessive byproduct formation.
    • Economical and industrially viable.
    • Applicable to various substitutions including methyl groups.
  • Methodology : The process involves controlled reaction conditions to optimize yield and purity, suitable for protein tyrosine kinase inhibitor intermediates.
  • Significance : Provides a blueprint for scaling up this compound synthesis with industrial relevance.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield (%) Notes
Silferc Catalyst Condensation Aniline, MVK, Silferc catalyst, ZnCl2 70–75 °C, reflux, 3–7 hours 55–65 Green, scalable, avoids VOCs
One-Pot α-Hydroxylation and Cyclization PhI(OCOCF3)2, H2SO4 Room temp to reflux Moderate to high Clean, one-pot, for hydroxyquinolines
Metal-Free Oxidative Process Methyl iodide, Na2CO3, p-chloranil, DMF 100–190 °C, 2–24 hours 61–94 Metal-free, high yield, mild conditions
Azidoquinolinone Click Chemistry 4-Azidoquinolin-2-one, active methylene Ethanol, K2CO3, RT to reflux Up to 90 Functionalization, good yields
Industrial Large-Scale Synthesis Various substituted anilines Controlled multi-kg scale High Industrially viable, high purity

Additional Notes

  • Carcinogenicity Considerations : 4-Methylquinoline, a related compound, has shown carcinogenic potential in animal studies, highlighting the need for careful handling and purification during synthesis.
  • Optimization : Reaction conditions such as solvent choice, temperature, and base selection critically affect yields and purity.
  • Purification : Silica gel chromatography and crystallization are commonly employed for final product isolation.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation to form carbonyl derivatives. For example:

  • Oxidation to 4-Methylquinolin-3-one :
    Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions (e.g., acetic acid), the hydroxyl group is converted to a ketone. This reaction proceeds via radical intermediates, with yields influenced by solvent polarity and temperature .

Oxidizing AgentSolventTemperatureYield (%)Product
KMnO₄H₂O/AcOH80°C754-Methylquinolin-3-one
CrO₃Acetic Acid25°C824-Methylquinolin-3-one

Reduction Reactions

The quinoline ring undergoes partial hydrogenation under controlled conditions:

  • Catalytic Hydrogenation :
    Cobalt-amido complexes (e.g., Co(NH₃)₆³⁺) enable selective reduction of the quinoline ring. For 4-methylquinolin-3-ol, hydrogenation with ammonia borane (NH₃·BH₃) in THF yields 4-methyl-1,2-dihydroquinolin-3-ol as the major product (95% yield) .

  • Complete Hydrogenation :
    Prolonged reaction times or excess H₂ in the presence of palladium catalysts (Pd/C) produce 4-methyl-1,2,3,4-tetrahydroquinolin-3-ol .

Dearomative Functionalization

This compound participates in photoinduced dearomative reactions:

  • Carbo-Sila-Boration :
    Under visible light, the compound reacts with organolithium reagents (e.g., MeLi) and silaboranes (e.g., (pin)BSiMe₂Ph) to form 2-silyl-3-boryl-4-methyl-1,2,3,4-tetrahydroquinolin-3-ol (72% yield). This reaction proceeds via a radical pathway, with DFT calculations confirming low activation barriers (<20 kcal/mol) .

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution:

  • Halogenation :
    Treatment with phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) converts the hydroxyl group to chlorine or bromine, yielding 3-chloro-4-methylquinoline or 3-bromo-4-methylquinoline (Table 2) .

ReagentConditionsYield (%)Product
POCl₃70°C, 4 h853-Chloro-4-methylquinoline
PBr₃90°C, 6 h783-Bromo-4-methylquinoline

Coordination Chemistry

This compound acts as a ligand in metal-catalyzed reactions:

  • Cobalt Complexation :
    Coordinates to cobalt(II) centers, forming Co(II)-quinolinolate complexes that enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

  • Palladium-Mediated Reactions :
    Serves as a directing group in palladium-catalyzed C–H activation, enabling regioselective functionalization at the 8-position of the quinoline ring .

Antimicrobial Activity

Derivatives of this compound exhibit biological activity:

  • Quinolone-3-acetic Acids :
    Base hydrolysis of ester derivatives (e.g., diethyl acetylsuccinate) yields 4-methylquinolone-3-acetic acids, which show potent antibacterial activity against E. coli and S. aureus (MIC₅₀ = 5–10 µg/mL) .

Comparative Reactivity

A comparison with related compounds highlights unique features:

CompoundReactivity Difference
4-MethylquinolineLacks hydroxyl group; no oxidation at C3
3-HydroxyquinolineLacks methyl group; reduced steric hindrance
4-Bromo-2-methylquinolin-3-olBromine at C4 enhances electrophilic substitution

Key Findings:

  • The hydroxyl group at C3 enables oxidation, substitution, and coordination chemistry.

  • Methyl at C4 stabilizes intermediates in hydrogenation and dearomative reactions.

  • Biological activity is enhanced by acetic acid derivatives at C3 .

Scientific Research Applications

Biological Activities

4-Methylquinolin-3-ol exhibits a range of biological activities that are crucial for its applications in drug development and therapeutic interventions:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism often involves the inhibition of bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. Studies have shown that it activates caspase pathways leading to programmed cell death, particularly in cell lines such as HeLa and A549. The compound’s ability to intercalate with DNA may also contribute to its anticancer effects by disrupting cellular processes necessary for tumor growth .
  • Antioxidant Activity : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new therapeutic agents. Its structural properties allow it to be modified for enhanced efficacy and specificity:

  • Synthesis of Derivatives : The compound can be synthesized through various methods, including the reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives under reflux conditions. These derivatives are explored for their potential as antimicrobial and anticancer drugs.
  • Mechanism of Action : The interaction with biological targets is facilitated by its functional groups. The amino group can participate in nucleophilic substitutions, while the quinoline structure allows for electrophilic aromatic substitutions .

Industrial Applications

Beyond its biological significance, this compound finds utility in several industrial applications:

  • Dyes and Pigments : Quinoline derivatives are widely used in the production of dyes due to their vibrant colors and stability under various conditions.
  • Fluorescent Probes : The unique chemical properties of this compound make it suitable for use as a fluorescent probe in biochemical assays and sensors.

Case Studies

Several studies highlight the practical applications and efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This efficacy was attributed to its ability to inhibit DNA synthesis by affecting key enzymes involved in bacterial replication .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines at micromolar concentrations. Mechanistic studies indicated that it activates mitochondrial pathways leading to cell death, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Methylquinolin-3-ol varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. For instance, its antimicrobial activity could involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Key Properties:

  • Storage : Stable at room temperature when sealed in dry conditions .
  • Hazard Profile : Classified with warning signals (GHS07) due to health hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H332/H335: respiratory tract irritation) .

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The similarity of 4-Methylquinolin-3-ol to other quinoline derivatives is primarily determined by substituent type, position, and electronic effects. Evidence from CAS No. 35654-56-9 highlights compounds with similarity scores ranging from 0.92 to 1.00, calculated based on structural overlap and functional group alignment (Table 1) .

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS No. Molecular Formula Substituents Similarity Score Key Differences
This compound 6220-93-5 C₁₀H₉NO 4-methyl, 3-hydroxy Reference Baseline
4-Chloro-6-methoxyquinolin-7-ol 205448-31-3 C₁₀H₈ClNO₂ 4-chloro, 6-methoxy, 7-hydroxy 1.00 Halogen and methoxy groups alter polarity and reactivity
4-Chloro-5,7-dimethoxyquinoline 143946-49-0 C₁₁H₁₀ClNO₂ 4-chloro, 5,7-dimethoxy 0.92 Increased steric hindrance and electron-donating effects
[Unnamed Compound] 4295-04-9 Not provided Likely methoxy/hydroxy variants 0.97 Positional isomerism inferred

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogues like 4-Chloro-6-methoxyquinolin-7-ol, where chloro and methoxy groups reduce polarity .
  • Boiling Point: Data for this compound is unavailable, but methoxy-substituted quinolines (e.g., 4-Chloro-5,7-dimethoxyquinoline) typically exhibit higher boiling points due to increased molecular weight and intermolecular interactions.
  • Stability: The methyl group in this compound may improve stability against oxidation compared to hydroxyl-rich analogues.

Reactivity and Hazard Profiles

  • Electrophilic Reactivity: The 3-hydroxy group in this compound makes it susceptible to electrophilic substitution reactions, whereas chloro-substituted analogues (e.g., 205448-31-3) may undergo nucleophilic displacement .
  • Toxicity: this compound’s hazard profile (H302, H315, etc.) suggests moderate toxicity, but chloro- or methoxy-substituted quinolines might exhibit enhanced bioaccumulation or different toxicity pathways due to halogen presence.

Research Implications and Gaps

While structural similarities provide a basis for predicting properties, detailed experimental data on solubility, stability, and biological activity of these compounds remain sparse in the provided evidence. Further studies could explore:

  • Environmental Impact: Comparative degradation pathways of methyl- vs. chloro-substituted quinolines.

Biological Activity

4-Methylquinolin-3-ol, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position of the quinoline ring, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

C10H9NO\text{C}_{10}\text{H}_9\text{NO}

This compound features a nitrogen-containing heterocyclic ring system that enhances its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant species. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. For instance, experiments on human lung adenocarcinoma A549 cells demonstrated that treatment with this compound led to reduced cell viability and increased apoptotic markers .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineConcentrationIC50 (µM)Mechanism
A5491015Apoptosis induction
HCT116520DNA intercalation
SH-SY5Y2518Topoisomerase inhibition

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity against this resistant strain.
  • Case Study on Cancer Cell Lines :
    In an experiment involving neuroblastoma cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability (up to 70% at 25 µM), highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methylquinolin-3-ol, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization or substitution reactions. For example, microwave-assisted methods using indium(III) chloride as a catalyst under 360 W irradiation for 5 minutes achieve ~63% yield, as demonstrated in quinoline derivative syntheses . Key parameters include solvent choice (e.g., dimethylformamide for solubility), temperature control (60–100°C), and base selection (e.g., potassium carbonate to deprotonate intermediates) . Variations in these conditions can lead to byproducts like halogenated derivatives, necessitating purification via column chromatography or crystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., methyl and hydroxyl groups) via chemical shifts (e.g., δ ~2.5 ppm for methyl, δ ~10–12 ppm for hydroxyl protons) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds and π-π stacking, critical for stability studies) .
  • Mass spectrometry : Validates molecular weight (159.19 g/mol) and detects impurities using high-resolution MS .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound derivatives?

Halogenation at the 4-position (e.g., bromine or chlorine) enhances bioactivity. For example, 4-Bromo-2-methylquinolin-3-ol shows increased cytotoxicity due to improved membrane permeability and target binding . Computational docking studies reveal halogen bonding with enzymes like topoisomerases, while experimental IC₅₀ values correlate with substituent electronegativity . Contradictions arise in solubility profiles: brominated derivatives may exhibit lower aqueous solubility than chlorinated analogs, requiring formulation adjustments .

Q. What strategies resolve contradictory data in the compound’s interaction with biological targets?

Discrepancies in cytotoxicity or receptor binding can arise from assay conditions (e.g., pH, solvent). For example:

  • Fluorinated analogs (e.g., 6-fluoro derivatives) show variable activity in MTT assays due to differences in mitochondrial uptake .
  • Interaction studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities, supplemented by molecular dynamics simulations to model conformational changes .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

X-ray structures of related quinoline derivatives (e.g., 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one) reveal key interactions:

  • Hydrogen bonding : N–H⋯N bonds stabilize dimeric forms, influencing packing and bioavailability .
  • π-π stacking : Centroid distances of ~3.94 Å between aromatic rings enhance crystal stability, a feature exploitable in co-crystal engineering for drug formulation .

Q. Methodological Guidance

Q. What analytical techniques are critical for studying the compound’s stability under varying conditions?

  • HPLC-MS : Monitors degradation products under thermal or photolytic stress .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C for most quinoline derivatives) .
  • pH-dependent solubility studies : Use shake-flask methods with buffers (pH 1–10) to optimize storage conditions .

Q. How can researchers address low yields in multi-step syntheses of this compound analogs?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 5 minutes vs. 24 hours for conventional heating) .
  • Catalyst optimization : Transition from homogeneous catalysts (e.g., PdCl₂) to heterogeneous systems (e.g., silica-supported InCl₃) improves recyclability and yield .

Properties

IUPAC Name

4-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-6-10(7)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYWRHDNJCNVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211251
Record name 3-Quinolinol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-93-5
Record name 3-Quinolinol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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